REACTION_CXSMILES
|
[C:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6](C1C2C(=CC=CC=2)N(CC)C=1C)=[O:7])(O)=[O:2].C(C1C=CC=CC=1C(C1C2C(=CC=CC=2)N(CCCCC)C=1C)=O)(O)=O>>[C:1]1([C:4]2[C:5](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:6][O:7]1)=[O:2]
|
Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CC)C)C=CC=C1
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Name
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3-(2'-carboxybenzoyl)-1-n-pentyl-2-methyl-indole
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CCCCC)C)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C1(=O)OCC2=CC=CC=C12
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |